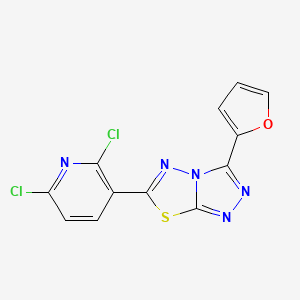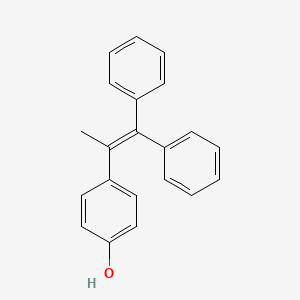![molecular formula C24H15ClN4O5 B12636754 (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636754.png)
(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrroloindolizine core, a chlorophenyl group, and a nitrophenylcarbonyl moiety, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloindolizine core through a cyclization reaction. This is followed by the introduction of the chlorophenyl and nitrophenylcarbonyl groups via substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, could be explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require high stability and resistance to degradation.
Mécanisme D'action
The mechanism by which (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
- (3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
Uniqueness
The uniqueness of (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile lies in its specific combination of functional groups and stereochemistry. The presence of the chlorophenyl and nitrophenylcarbonyl groups, along with the pyrroloindolizine core, gives it distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C24H15ClN4O5 |
|---|---|
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-(3-nitrobenzoyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile |
InChI |
InChI=1S/C24H15ClN4O5/c25-15-4-6-16(7-5-15)28-23(31)19-18-10-13(12-26)8-9-27(18)21(20(19)24(28)32)22(30)14-2-1-3-17(11-14)29(33)34/h1-11,18-21H/t18-,19-,20-,21+/m0/s1 |
Clé InChI |
ZJTGAWMXWZCBPC-XSDIEEQYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2C3C(C4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)
![(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12636682.png)

![5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12636689.png)
![tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12636691.png)
![3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B12636699.png)
![8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12636707.png)


![3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12636731.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)

![5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one](/img/structure/B12636740.png)

